molecular formula C10H18O B579059 1-Oxaspiro[2.8]undecane CAS No. 185-90-0

1-Oxaspiro[2.8]undecane

Cat. No.: B579059
CAS No.: 185-90-0
M. Wt: 154.253
InChI Key: FNPDAFYLFPVXDE-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.8]undecane is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . It is characterized by a spirocyclic structure, a privileged scaffold in modern medicinal chemistry due to its inherent three-dimensionality and rigidity, which can improve binding selectivity and metabolic stability . While this specific compound's mechanism of action and applications are not extensively detailed in the literature, spirocyclic structural motifs similar to the 1-oxaspiro framework are recognized for their significant value in drug discovery and development . They are frequently investigated as core structures in synthesizing novel bioactive molecules with potential antimicrobial, anticancer, and other therapeutic activities . This product is provided with high purity levels, available as 95.00% from certain suppliers and up to 99% from others . This compound (CAS 185-90-0) is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[2.8]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-4-6-8-10(9-11-10)7-5-3-1/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDAFYLFPVXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC2(CCC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669754
Record name 1-Oxaspiro[2.8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-90-0
Record name 1-Oxaspiro[2.8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Oxaspiro 2.8 Undecane and Its Structural Analogues

Strategies for Ring-Closing Reactions in Oxa-Spirocyclic System Formationmdpi.comnih.gov

The formation of the oxa-spirocyclic system is a critical step in the synthesis of 1-Oxaspiro[2.8]undecane and its analogues. Both intramolecular and intermolecular strategies are employed to construct the spirocyclic core, each with its own advantages and challenges.

Intramolecular Cyclization Approaches for Ether Linkage Formationmdpi.com

Intramolecular cyclization is a common and powerful strategy for forming the ether linkage in oxaspirocycles. These reactions typically involve a pre-formed carbocyclic ring bearing a side chain with a terminal alcohol, which then cyclizes onto an activated position on the ring.

One notable approach is the intramolecular trapping of oxonium ions. acs.org In this method, an intermediate oxonium ion is generated, which is then attacked by a tethered nucleophile, such as an allylsilane, to form the spirocyclic ether. acs.org The stereochemical outcome of this cyclization can be controlled by the substitution pattern on the starting material. acs.org For instance, the cyclization of 2-(benzenesulfonyl)-2-(4-((trimethylsilyl)methyl)-4-pentenyl)tetrahydropyrans with methyl groups at the 4- or 6-position proceeds with high diastereoselectivity, forming the spirocyclic center exclusively anti to the methyl group. acs.org

Another versatile method involves the intramolecular Heck reaction. This palladium-catalyzed reaction can forge quaternary carbon centers, making it suitable for constructing spirocyclic systems. clockss.org For example, the cyclization of unsaturated polyethers can lead to the formation of spirocyclic polyethers. clockss.org However, the utility of this method can be limited by palladium-catalyzed isomerization of the starting material. clockss.org

Iodocyclization is another effective intramolecular approach. nih.gov This reaction uses iodine to promote the cyclization of an unsaturated alcohol, forming an iodomethyl-substituted oxaspirocycle. nih.govsemanticscholar.org These iodo-derivatives can be further functionalized, for example, by conversion to azides and subsequent reduction to amines. clockss.org

Finally, ring-closing metathesis (RCM) has been utilized in tandem with other reactions to create oxaspirocycles. mdpi.com For example, a Diels-Alder reaction can be followed by a ring-opening/ring-closing metathesis cascade to form the spirocyclic core. mdpi.com This approach has been used to synthesize the core structure of natural products like phelligridin G. mdpi.com

Intermolecular Annulation Strategies for Spirocenter Construction

Intermolecular annulation strategies offer an alternative approach to constructing the spirocyclic core, often involving the simultaneous formation of both rings. These methods can be highly efficient in building molecular complexity from simpler starting materials.

A notable example is the copper-catalyzed enantioselective carboetherification of alkenols. nih.gov This method allows for the double intramolecular 1,2-difunctionalization of unactivated 1,1-disubstituted alkenes, forming both rings of the spirocyclic ether in a single step with control over the absolute stereochemistry of the quaternary carbon center. nih.gov This strategy has been successfully applied to the synthesis of 5,5-, 5,6-, and 6,6-spirocyclic products with high enantiomeric excess. nih.gov

Prins-type cyclizations have also been employed to synthesize spirocyclic tetrahydropyranyl mesylates and tosylates. clockss.org This reaction involves the condensation of a cyclic ketone with a homoallylic alcohol in the presence of an acid, such as methanesulfonic acid or p-toluenesulfonic acid. clockss.org The resulting spirocyclic mesylates can be further converted to other functional groups, such as Boc-protected amines. clockss.org

Furthermore, intermolecular cascade annulations have been developed for the synthesis of complex heterospirocycles. rsc.org For example, the reaction of ortho-halogenated quinolonechalcones with aminomaleimides under metal-free conditions leads to the formation of dihydrobenzo[b] nih.govrsc.orgnaphthyridine-ylidene-pyrrolidinetriones through a 1,4-Michael addition followed by an intermolecular cascade annulation. rsc.org

Visible light-mediated intermolecular [2+2] photocycloaddition of olefins with heterocycles has also been demonstrated as a powerful tool for constructing C(sp3)-rich heterospirocycles. rsc.org This method has been shown to be compatible with DNA-encoded library synthesis, highlighting its potential for drug discovery. rsc.org

Stereoselective and Asymmetric Synthesis of Oxaspiro[X.Y]undecane Frameworksrsc.orgresearchgate.netnih.gov

The biological activity of oxaspirocycles is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for their synthesis is of paramount importance. These methods aim to control the formation of stereocenters, particularly the challenging quaternary spirocenter.

Asymmetric Catalysis in Spiroether Formation, including Photoredox Catalysisresearchgate.netacs.orgresearchgate.net

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of oxaspirocycles. nih.gov Chiral catalysts can effectively control the stereochemical outcome of various cyclization reactions.

Copper-catalyzed enantioselective alkene carboetherification is a prime example of asymmetric catalysis in spiroether synthesis. nih.gov Using a chiral copper-Box ligand, this reaction can achieve high enantioselectivity in the formation of spirocyclic ethers from acyclic alkenols. nih.gov

Palladium-catalyzed C-H activation/coupling reactions have also been developed for the enantioselective synthesis of oxindolespirocycles. rsc.org Inspired by asymmetric Heck cyclizations, this method utilizes a chiral ligand to control the enantioselectivity of the C-H arylation reaction. rsc.org

Photoredox Catalysis

Visible-light photoredox catalysis has recently gained significant attention as a sustainable and powerful strategy in organic synthesis. usp.brbeilstein-journals.orgsigmaaldrich.comscientificupdate.com This approach utilizes light energy to drive redox reactions under mild conditions. usp.br In the context of oxaspirocycle synthesis, photoredox catalysis can enable novel transformations. For instance, visible-light-mediated intermolecular [2+2] cycloaddition of olefins with heterocycles provides access to complex spirocyclic cores. rsc.org This method is particularly attractive for its potential in creating diverse molecular scaffolds for drug discovery. rsc.org

Chiral Auxiliary-Mediated Approaches for Enantiocontrolresearchgate.netrsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely used in asymmetric synthesis. numberanalytics.com

A notable example is the use of a chiral 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine-derived directing group in palladium(II)-catalyzed intramolecular C(sp3)–O bond formation. This chiral auxiliary enables the stereoselective construction of sterically hindered oxaspirocycles with high diastereomeric ratios (up to 39:1). rsc.org The diastereoselectivity is believed to be enriched at the reductive elimination step. rsc.org

Oxazolidinones are another class of chiral auxiliaries that have been extensively used in asymmetric synthesis. nih.gov They can be employed to control the stereochemistry of various reactions, and subsequent N-to-S acyl transfer can generate chiral thioesters that are valuable synthetic intermediates. nih.gov

Diastereoselective Synthetic Pathwaysacs.org

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters formed in a reaction. This is particularly important in the synthesis of complex natural products containing oxaspirocyclic moieties.

One strategy involves the oxidative spiroannulation of phenolic derivatives. nih.govnih.govresearchgate.net For example, the oxidation of a phenolic derivative with lead(IV) acetate (B1210297) can lead to the formation of a spiroether with high diastereomeric excess (>99% de). nih.govnih.gov The stereoselectivity is influenced by the position of the chiral center in the starting material. nih.gov

The intramolecular trapping of oxonium ions with allylsilanes also provides a diastereoselective route to spirocyclic ethers. acs.org The stereochemical outcome is dictated by the substituents on the tetrahydropyran (B127337) ring, with cyclization occurring preferentially anti to existing alkyl groups. acs.org

Rhenium-catalyzed spirocyclic ether formation from acyclic precursors offers another diastereoselective pathway. nih.gov In this reaction, Re2O7 catalyzes the conversion of ketones flanked by an allylic alcohol and an alkene into spirocyclic ethers, setting multiple stereocenters with good diastereoselectivity. nih.gov The stereoselectivity is thought to arise from thermodynamic equilibration prior to the final, irreversible cyclization step. nih.gov

Green Chemistry Principles in Spiroether Synthesis

The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry. ijnc.ir This approach aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.comepa.gov

A key aspect of green chemistry is the reduction or elimination of traditional organic solvents, which are often volatile, toxic, and flammable. researchgate.net Research has focused on developing solvent-free reaction conditions or substituting conventional solvents with more environmentally benign alternatives. orientjchem.orgresearchgate.net

Solvent-Free Synthesis: Performing reactions without a solvent can offer significant advantages, including simplified workup procedures, reduced waste, and lower costs. researchgate.netscielo.org.mx For instance, microwave-assisted, solvent-free Michael addition reactions have been successfully employed for the synthesis of 1,5-dicarbonyl compounds, which can be precursors to spirocyclic systems. scielo.org.mx Another approach involves solid-state reactions where reactants are ground together, sometimes with a solid support like silica (B1680970) gel, to facilitate the reaction. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are sought. orientjchem.org These include:

Water: Due to its non-toxic and non-flammable nature, water is an attractive solvent for organic synthesis. mdpi.com

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. mdpi.com They are characterized by low volatility and can often be recycled. orientjchem.orgmdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. orientjchem.orgnih.gov They share many of the advantages of ionic liquids but are often cheaper and more biodegradable. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents that can be easily removed from the reaction mixture by depressurization. orientjchem.org

The selection of a suitable green solvent or the decision to proceed without a solvent depends on the specific reaction and substrates involved. The following table summarizes some environmentally benign solvent alternatives and their key features.

Solvent TypeKey FeaturesRepresentative Examples
Water Non-toxic, non-flammable, readily available. mdpi.comH₂O
Ionic Liquids (ILs) Low volatility, recyclable, can act as catalysts. orientjchem.orgmdpi.com1,3-dialkylimidazolium salts, N-alkylpyridinium salts. mdpi.com
Deep Eutectic Solvents (DESs) Low cost, biodegradable, similar properties to ILs. orientjchem.orgnih.govCholine chloride-oxalic acid mixtures. nih.gov
Supercritical Fluids Easily removed, non-toxic, non-flammable. orientjchem.orgSupercritical Carbon Dioxide (scCO₂)

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.comacs.org A high atom economy indicates that less waste is generated. ibchem.com

The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 ibchem.com

Synthetic strategies that maximize atom economy are highly desirable. These often involve addition reactions, rearrangements, and catalytic reactions, which theoretically can have 100% atom economy. youtube.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. ibchem.com

Waste minimization is a broader concept that encompasses not only atom economy but also other sources of waste, such as solvents, reagents, and energy consumption. iaea.orgipcc.chresearchgate.net Strategies for waste minimization in the synthesis of spiroethers include:

Catalysis: The use of catalysts can enable reactions with higher atom economy and reduce the need for stoichiometric reagents. sigmaaldrich.com

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage and waste generation. nih.gov

Process Mass Intensity (PMI): This metric, favored by the pharmaceutical industry, considers the total mass of all materials used (including water, solvents, and reagents) to produce a kilogram of the final product. acs.org A lower PMI indicates a more sustainable process.

Solvent-Free or Environmentally Benign Solvent Approaches

Derivatization and Functionalization of the Oxaspiro[2.8]undecane Core

The ability to selectively introduce functional groups onto the this compound scaffold is crucial for exploring its structure-activity relationships and developing new applications.

Regioselective reactions allow for the functionalization of a specific position on a molecule. rsc.orgnih.gov For the this compound core, this could involve targeting either the oxirane ring or the cyclononane (B1620106) ring.

Oxirane Ring Opening: The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity of this opening (i.e., which carbon of the epoxide is attacked) can be controlled by the choice of nucleophile and reaction conditions.

Functionalization of the Cyclononane Ring: Introducing functional groups onto the nine-membered carbocyclic ring presents a greater challenge due to the lack of inherent reactivity of the C-H bonds. However, modern synthetic methods, such as transition-metal-catalyzed C-H activation, can provide pathways for regioselective functionalization. pitt.edu For example, directing groups can be temporarily installed on the molecule to guide a catalyst to a specific C-H bond.

Recent advances in the regioselective functionalization of complex molecules, such as the bromination of dibenzo[hi,st]ovalene, highlight the potential for precise modification of even large and relatively unreactive scaffolds. chemistryviews.org

Stereoselective derivatization is concerned with controlling the three-dimensional arrangement of atoms in a molecule. This is particularly important when introducing new stereocenters to the this compound core, which itself is chiral.

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective or diastereoselective functionalization of the spiroether. For example, asymmetric epoxidation or dihydroxylation reactions on a precursor could establish key stereocenters.

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Substrate Control: The existing stereochemistry of the this compound core can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselectivity.

The development of stereoselective transformations, often at the interface of different catalytic modes like ion-pairing and photoredox catalysis, is an active area of research with potential applications in the derivatization of complex molecules. uni-regensburg.de

Mechanistic Investigations of 1 Oxaspiro 2.8 Undecane Reactivity and Transformations

Ring-Opening Reactions of the Oxa-Spirocyclic System

The reactivity of 1-Oxaspiro[2.8]undecane is dominated by the high ring strain of the epoxide ring. This strain facilitates ring-opening reactions under conditions much milder than those required for acyclic or larger cyclic ethers. libretexts.org These reactions can be initiated by either acids or nucleophiles, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Ring Opening Mechanisms

In the presence of an acid, the oxygen atom of the oxirane ring is protonated, forming a good leaving group and activating the epoxide for nucleophilic attack. libretexts.org The subsequent ring-opening can proceed via a mechanism that is a hybrid of SN1 and SN2 pathways. libretexts.orglibretexts.org

The reaction begins with the protonation of the epoxide oxygen (Step 1). This is followed by the breaking of a carbon-oxygen bond, which leads to the development of a partial positive charge on the more substituted carbon atom (Step 2). libretexts.org Unlike a pure SN1 reaction, a full carbocation intermediate does not form. Instead, the nucleophile attacks the electrophilic carbon before the C-O bond is fully cleaved (Step 3). libretexts.org

This mechanism has significant stereochemical and regiochemical implications. The attack occurs from the backside, similar to an SN2 reaction, resulting in a trans configuration of the entering nucleophile and the hydroxyl group. libretexts.orglibretexts.org However, the regioselectivity of the attack depends on the substitution pattern of the epoxide carbons. libretexts.orgopenstax.org For an epoxide like 1,2-epoxy-1-methylcyclohexane, the nucleophile preferentially attacks the more substituted (tertiary) carbon atom, an SN1-like outcome. libretexts.orgopenstax.org This is because the transition state has significant carbocationic character, and the positive charge is better stabilized on the more substituted carbon. libretexts.orgopenstax.org

In the case of this compound, both epoxide carbons are secondary. Therefore, nucleophilic attack in an acid-catalyzed opening would likely occur at the less sterically hindered carbon, which is a characteristic SN2-like result. libretexts.orgopenstax.org For instance, hydrolysis with dilute aqueous acid would yield trans-1,2-cyclononanediol. libretexts.org

Nucleophilic Ring Opening Reactions and Reaction Kinetics

Under basic or neutral conditions, the epoxide ring of this compound can be opened by direct nucleophilic attack. This reaction proceeds via a classic SN2 mechanism. libretexts.org The high ring strain of the epoxide makes it susceptible to cleavage even by bases, a reaction not typically observed in other less strained cyclic ethers. libretexts.org

The nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring and the formation of an alkoxide intermediate. This is followed by protonation to yield the final product. Due to the SN2 nature of the reaction, the nucleophile attacks the less sterically hindered carbon atom, and the resulting product has a trans stereochemistry. libretexts.org

The kinetics of these ring-opening reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the catalyst, if present. For example, in the acidolysis of epoxides with carboxylic acids, carboxylate salts can act as effective catalysts. researchgate.net The reaction rate is dependent on the concentration of the epoxide, the carboxylic acid, and the carboxylate catalyst. researchgate.net The nucleophilicity of the carboxylate catalyst is a key factor, which is in turn affected by the cation radius and the polarity of the solvent. researchgate.net A more polar solvent can enhance the nucleophilicity of the carboxylate by weakening the electrostatic interaction between the ion pair. researchgate.net

Table 1: Factors Influencing the Kinetics of Nucleophilic Epoxide Ring-Opening researchgate.net
FactorInfluence on Reaction RateMechanism
Catalyst AlkalinityHigher alkalinity of the carboxylate ion generally increases the reaction rate.Enhances the nucleophilicity of the catalyst.
Cation Radius (in carboxylate salt)Increased cation radius can lead to a higher reaction rate.Weaker ion pairing increases the effective nucleophilicity of the anion.
Solvent PolarityHigher solvent polarity can increase the reaction rate.Solvation of the ion pair weakens electrostatic interactions, freeing the nucleophilic anion.
Steric HindranceIncreased steric hindrance at the reaction site decreases the reaction rate.Consistent with an SN2 mechanism where the nucleophile attacks the less substituted carbon.

Rearrangement Reactions Involving the Spiro[X.Y]undecane Skeleton

The spiro[2.8]undecane framework, in addition to ring-opening, can undergo various rearrangement reactions. These transformations can lead to the formation of new ring systems or altered connectivity within the existing skeleton.

Skeletal Rearrangements and Their Mechanistic Pathways

Spiro compounds can be synthesized through rearrangement reactions, such as the pinacol-pinacolone rearrangement. wikipedia.org This suggests that under appropriate conditions, the carbon skeleton of this compound or its derivatives could undergo similar transformations. For instance, acid-catalyzed opening of the epoxide ring could, under certain conditions, lead to a carbocation intermediate that initiates a skeletal rearrangement of the nine-membered ring, potentially leading to ring contraction or expansion.

Another relevant type of rearrangement involves the expansion of a ring adjacent to a carbenium ion. For example, the treatment of arylidenecyclobutanes with hydrogen halides can lead to the formation of cyclopentyl derivatives through the rearrangement of a cyclopentyl carbenium ion. ugent.be While this applies to a different ring system, the principle of carbenium ion-mediated rearrangement is broadly applicable and could be a potential reaction pathway for derivatives of the spiro[2.8]undecane skeleton.

Catalytic Transformations of this compound and Related Spiroethers

Catalysis offers a powerful tool for controlling the reactivity and selectivity of transformations involving spiroethers like this compound. Various catalytic systems, including Lewis acids, transition metals, and organocatalysts, can be employed to achieve specific chemical outcomes.

Lewis acids are commonly used to activate the epoxide ring towards nucleophilic attack. openstax.orgacs.org For example, Lewis acid-mediated intramolecular ring-opening of oxetanes, another class of strained cyclic ethers, has been used in the synthesis of complex molecules like (±)-gelsemine. acs.org Similarly, magnesium halides have been shown to catalyze the synthesis of oxaspiro[2.5]octenes from methylenecyclopropanes. researchgate.net In the context of this compound, a Lewis acid could facilitate its reaction with a wide range of nucleophiles under mild conditions.

Transition metal catalysis provides another avenue for the transformation of spiroethers. For example, palladium-catalyzed hydrogenolysis can lead to ring-opening. magtech.com.cn Furthermore, silyl-Prins cyclizations, which can be influenced by the choice of Lewis acid catalyst, have been used to synthesize spirocyclic ethers. uva.es

Transition Metal-Catalyzed Reactions

There is no available literature detailing the mechanistic pathways of transition metal-catalyzed reactions involving this compound. While transition metals are widely used to catalyze the ring-opening of epoxides for the formation of C-C and C-heteroatom bonds, no studies have been found that specifically investigate this transformation for the this compound scaffold. mdpi.com Research in this area typically focuses on substrates that are more readily available or are key intermediates in the synthesis of complex molecules. mdpi.comacs.org

Organocatalytic Transformations

Similarly, the organocatalytic transformations of this compound have not been a subject of published research. Organocatalysis, using small organic molecules like chiral amines or phosphoric acids, is a powerful tool for the asymmetric ring-opening of epoxides. nih.govwhiterose.ac.uk However, no specific examples, catalyst systems, or mechanistic studies pertaining to this compound could be identified.

Photoredox Catalysis and its Mechanistic Implications

The application of photoredox catalysis to this compound is not documented in scientific literature. Photoredox catalysis utilizes visible light to generate reactive radical intermediates from a variety of substrates under mild conditions. ethz.chcatalysis.blogrsc.org While this technology has been applied to the generation of radicals from epoxides, specific mechanistic studies or synthetic applications involving this compound are absent from the current body of research. The generation of an oxetanyl radical via photoredox catalysis has been reported for different systems, but not for this specific spiro-epoxide. beilstein-journals.org

Advanced Spectroscopic and Stereochemical Characterization of 1 Oxaspiro 2.8 Undecane

Conformational Analysis using High-Field NMR Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the conformational dynamics of 1-Oxaspiro[2.8]undecane in solution.

¹H and ¹³C NMR for Conformational Equilibrium and Dynamic Processes

The ¹H and ¹³C NMR spectra of spiro compounds like this compound often reveal the presence of a dynamic equilibrium between different conformations. At room temperature, the spectra may show broadened signals or an average of the chemical shifts for the rapidly interconverting conformers. cdnsciencepub.combiorxiv.org However, variable temperature NMR studies can resolve these individual conformers. As the temperature is lowered, the rate of conformational exchange slows down on the NMR timescale, allowing for the observation of distinct signals for each populated conformation. cdnsciencepub.comarkat-usa.org This technique enables the determination of the relative populations of the conformers and the energy barriers associated with the dynamic processes. cdnsciencepub.comresearchgate.net For instance, in related spiro ethers, low-temperature ¹³C NMR has been instrumental in identifying and quantifying major and minor conformers. cdnsciencepub.com

The chemical shifts observed in the ¹H and ¹³C NMR spectra are highly sensitive to the local geometric environment of each nucleus. For example, the chemical shifts of the carbon atoms in the cyclononane (B1620106) ring and the oxirane ring of this compound would be expected to differ significantly depending on their axial or equatorial-like positions within a particular conformation. These shifts can be compared to those of model compounds with rigid conformations to aid in the assignment. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Data for Spirocyclic Compounds

Compound Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Observations
Spirocyclic ethers3.2 - 4.9 (protons adjacent to oxygen)60 - 110 (spiro carbon and carbons adjacent to oxygen)Broad signals at room temperature may indicate dynamic processes. biorxiv.orgarkat-usa.org
Substituted spiro[5.5]undecanes1.4 - 3.518 - 70Distinct signals for axial and equatorial protons/carbons at low temperatures. cdnsciencepub.com
Spiroiminolactones4.4 - 7.8120 - 170 (imine and lactone carbons)Restricted rotation around certain bonds can be studied by dynamic NMR. researchgate.net

This table provides generalized data ranges and observations for similar compound classes and is not specific to this compound.

Multidimensional NMR Techniques for Structural Elucidation Beyond Basic Assignment

While one-dimensional NMR provides initial insights, multidimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for a deeper understanding of the three-dimensional structure of this compound. beilstein-journals.orgcore.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds (²JHH and ³JHH). sdsu.edu It is crucial for identifying neighboring protons within the cyclononane and oxirane rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This information is vital for connecting different spin systems and for assigning quaternary carbons, such as the spiro carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, irrespective of whether they are connected through bonds. mpg.de This is particularly valuable for determining the relative stereochemistry and for differentiating between various conformers by identifying key spatial relationships.

By combining the information from these multidimensional NMR experiments, a detailed and robust structural model of this compound in solution can be constructed. core.ac.ukmpg.de

Chiroptical Properties and Stereochemical Assignment

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. kud.ac.in By comparing the experimental CD spectrum of this compound with the spectra calculated for its possible enantiomers using quantum chemical methods, the absolute configuration can be unambiguously assigned. beilstein-journals.orgnih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light. kud.ac.in The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the absolute stereochemistry. kud.ac.inacs.org Both CD and ORD are powerful, non-destructive methods for stereochemical assignment. beilstein-journals.orgbeilstein-journals.org

Vibrational Circular Dichroism (VCD) in Stereochemical Studies

Vibrational Circular Dichroism (VCD) is an analogous technique to CD but in the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. nih.govbiotools.us VCD is a powerful tool for determining the absolute configuration of chiral molecules, even for those that are transparent in the UV-Vis region. biotools.usunibs.it

The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can provide detailed information about the conformational preferences of flexible molecules in solution. nih.govnih.gov By comparing the experimental VCD spectrum of this compound with spectra calculated using density functional theory (DFT), not only can the absolute configuration be determined, but the dominant solution-phase conformers can also be identified. nih.govresearchgate.net This approach has been successfully applied to other complex spiro compounds. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise map of the electron density can be generated, revealing the exact positions of all atoms in the crystal lattice. nih.gov

This technique yields crucial information, including:

Precise bond lengths and angles. iucr.org

The conformation of the cyclononane and oxirane rings in the solid state. iucr.org

Intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. iucr.orgiucr.org

The solid-state structure provides an unambiguous determination of the relative stereochemistry of the molecule. rsc.org If a chiral resolving agent is used during crystallization or if the compound crystallizes as a single enantiomer, X-ray crystallography can also be used to determine the absolute configuration. biorxiv.org The structural parameters obtained from X-ray crystallography serve as a valuable benchmark for comparison with the solution-phase conformations determined by NMR and VCD spectroscopy.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The precise determination of bond lengths, angles, and dihedral angles through X-ray crystallography is fundamental to understanding the three-dimensional structure of a molecule. wikipedia.orglibretexts.org Although a specific crystal structure for this compound is not publicly available, data from related spiroethers, such as substituted tetraoxaspiro[5.5]undecanes, provide insight into the expected structural parameters. iucr.orgiucr.org

In a typical spiroether, the spirocyclic carbon atom is a key structural feature. For instance, in the crystal structure of 3,9-bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, the two six-membered heterocycles adopt chair conformations. iucr.org This is a common feature in saturated six-membered rings, as it minimizes steric and torsional strain. It is reasonable to infer that the nine-membered ring in this compound would adopt a low-energy conformation, although the larger ring size allows for more conformational flexibility compared to a six-membered ring.

The bond lengths and angles within the oxirane ring of this compound are expected to be consistent with those of other epoxides, with C-C bond lengths of approximately 1.47 Å and C-O bond lengths around 1.43 Å. The internal angles of the three-membered ring will be close to 60°, leading to significant ring strain. The C-O-C bond angle involving the spiro carbon and the oxygen of the oxirane ring, and the C-C-O angles will be influenced by the fusion to the larger cyclononane ring.

A detailed analysis of a related compound, rac-3,9-bis(2,6-difluorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, reveals that the two six-membered O-heterocycles adopt chair conformations, with the aromatic rings in equatorial positions to minimize steric hindrance. iucr.org The dihedral angles are crucial in defining these conformations. For this compound, the dihedral angles within the cyclononane ring would define its specific boat or chair-like conformations.

Table 1: Representative Bond Lengths and Angles in a Related Spiroether (Note: Data is for 3,9-bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane as a representative example)

ParameterValue
C-O Bond Length (Å)1.425
C-C Bond Length (Å)1.518
O-C-O Bond Angle (°)111.5
C-C-C Bond Angle (°)110.2
C-O-C Bond Angle (°)113.8
Data derived from crystallographic information of a substituted tetraoxaspiro[5.5]undecane. iucr.org

Hydrogen Bonding Networks and Crystal Packing in Spiroethers

The way molecules arrange themselves in a solid state, known as crystal packing, is governed by intermolecular forces such as van der Waals interactions and hydrogen bonding. mdpi-res.com In spiroethers that contain hydrogen bond donor or acceptor groups, hydrogen bonding can play a significant role in dictating the crystal lattice. iucr.org Although this compound itself lacks strong hydrogen bond donors, the ether oxygen can act as a hydrogen bond acceptor.

In the crystal structure of 3,9-bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, intermolecular C-H···O hydrogen bonds link the molecules into chains. iucr.org Similarly, in rac-3,9-bis(2,6-difluorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, molecules are linked by C-H···O hydrogen bonds to form layers, which are further connected by C-H···F interactions. iucr.org This demonstrates that even weak C-H···O interactions can be crucial in the formation of the supramolecular architecture of spiroethers.

Mass Spectrometric Techniques for Mechanistic Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. guidechem.commmu.ac.uk For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular formula, C10H18O.

The fragmentation of ethers upon electron ionization typically involves cleavage of the C-O bond and the C-C bond alpha to the oxygen atom. uni-bayreuth.de For this compound, several fragmentation pathways can be postulated:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway. This could involve the breaking of the bond between the spiro carbon and one of the adjacent carbons in the cyclononane ring, or the cleavage of one of the C-C bonds in the oxirane ring.

Ring-opening of the oxirane: The strained three-membered ring can open to form a more stable carbocation or radical cation, which then undergoes further fragmentation.

Fragmentation of the cyclononane ring: The nine-membered ring can undergo various cleavages, leading to the loss of smaller hydrocarbon fragments.

Table 2: Postulated Major Fragments for this compound in Mass Spectrometry

m/z Value (Postulated)Possible Fragment Structure/Loss
M+ (154)Molecular Ion
M-15Loss of a methyl radical (CH3)
M-29Loss of an ethyl radical (C2H5)
M-43Loss of a propyl radical (C3H7)
VariousFragments from cyclononane ring cleavage

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Functional Groups

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study intermolecular interactions.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H and C-O bonds. The key vibrational modes would include:

C-H stretching: Aliphatic C-H stretching vibrations are typically observed in the region of 2850-3000 cm-1.

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are expected in the fingerprint region, typically around 1070-1150 cm-1.

Oxirane ring vibrations: The strained three-membered ring will have characteristic vibrations, including ring breathing modes, which can often be found in the 800-950 cm-1 region.

The IR spectrum of the analogous 1-oxaspiro[5.5]undecane shows absorptions at 2990, 2930, 2860, 1490, 1210, and 1075 cm-1, which is consistent with the expected vibrations for a saturated spiroether. core.ac.uk

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique. The C-C bond vibrations of the cyclononane and oxirane rings would be expected to be strong in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aliphatic C-H Stretch2850 - 3000
C-O-C Asymmetric Stretch1070 - 1150
Oxirane Ring Breathing800 - 950
CH₂ Scissoring~1450
Based on general values for ethers and epoxides and data from analogous compounds. core.ac.uk

Computational and Theoretical Chemistry Studies of 1 Oxaspiro 2.8 Undecane

Quantum Chemical Calculations of Electronic Structure and Reactivity

To understand the electronic properties and reactivity of 1-Oxaspiro[2.8]undecane, quantum chemical calculations are essential. These methods provide insights into the molecule's stability, reactivity, and electronic distribution.

DFT is a widely used computational method to investigate the electronic structure of many-body systems, such as molecules. rsc.orgresearchgate.netFor this compound, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy structure. Key parameters that would be calculated include the total energy, dipole moment, and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. However, no published studies containing this specific DFT data for this compound were found.

Post-Hartree-Fock methods are a class of ab initio calculations that improve upon the Hartree-Fock method by including electron correlation effects, leading to more accurate results, albeit at a higher computational cost. numberanalytics.comwikipedia.orgMethods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more refined understanding of the electronic energy and structure of this compound. epfl.chThese calculations are particularly important for systems where electron correlation plays a significant role. A search for studies applying these higher-accuracy methods to this compound did not yield any specific results.

Density Functional Theory (DFT) Calculations for Ground State Properties

Conformational Energy Landscape Analysis using Molecular Mechanics and Dynamics

The three-dimensional structure of a molecule is not static, and understanding its different possible conformations is crucial for predicting its physical and chemical properties.

Molecular mechanics (MM) force fields are used to calculate the potential energy of different conformations of a molecule. numberanalytics.comnih.govFor this compound, a systematic conformational search using molecular mechanics would identify the most stable conformers. Following this, molecular dynamics (MD) simulations could be used to explore the conformational space over time and to calculate the energy barriers for interconversion between these stable forms. ug.edu.plThis analysis would reveal the flexibility of the spirocyclic system and the relative populations of different conformers at a given temperature. Unfortunately, no such conformational analysis has been published for this compound.

In heterocyclic compounds like this compound, stereoelectronic effects, such as the anomeric effect, can significantly influence conformational preferences. youtube.comThe anomeric effect describes the tendency of a substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) to prefer an axial orientation over the sterically less hindered equatorial position. youtube.comA detailed computational study would quantify the energetic contribution of any anomeric or other stereoelectronic effects on the conformational equilibrium of this compound. No literature specifically addressing these effects in this compound was identified.

Prediction of Stable Conformers and Interconversion Barriers

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are valuable tools for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. For this compound, this would involve calculating parameters for techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The prediction of chemical shifts and coupling constants for ¹H and ¹³C NMR, as well as vibrational frequencies for IR spectroscopy, would be instrumental in characterizing the molecule and confirming its computed structure. rsc.orgnih.govHowever, no published studies were found that present either the predicted or experimental spectroscopic data for this compound.

Reaction Mechanism Elucidation via Transition State Theory and DFT Calculations

The study of chemical reaction mechanisms at a molecular level is greatly enhanced by computational methods, particularly Density Functional Theory (DFT) and Transition State Theory (TST). nih.gov These tools allow for the detailed exploration of reaction pathways, providing insights into the energies and geometries of reactants, products, and the short-lived, high-energy structures known as transition states.

Transition State Theory (TST) offers a framework for understanding reaction rates by assuming a quasi-equilibrium between reactants and the activated complex (the transition state). nih.gov The rate of a reaction is then related to the concentration of these transition state species.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. openaccessjournals.com In the context of reaction mechanisms, DFT calculations are employed to map out the potential energy surface of a reaction. This involves locating the minimum energy structures of reactants and products, as well as identifying the first-order saddle points that correspond to transition states. acs.orgresearchgate.net The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining the reaction kinetics. masterorganicchemistry.com

For a compound like this compound, these methods could be applied to study various reactions, such as its formation (e.g., via epoxidation of methylenecyclononane) or its subsequent transformations (e.g., ring-opening reactions). For instance, in the epoxidation of alkenes, computational studies have shown that the reaction often proceeds through a spiro transition state. acs.orgpnas.org DFT calculations, often using functionals like B3LYP, can determine the geometry of this transition state and its energy relative to the reactants. acs.orgresearchgate.net

Illustrative Research Findings:

Although specific data for this compound is not available, a hypothetical DFT study on a representative reaction, such as its acid-catalyzed hydrolysis, would yield data similar to that shown in the table below. Such a study would calculate the energies of all species involved and map the reaction pathway.

Table 1: Hypothetical DFT Calculation Results for the Acid-Catalyzed Hydrolysis of this compound. (Illustrative Data)
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₃O⁺0.0
Transition State 1 (TS1)Protonation of the ether oxygen+5.2
IntermediateProtonated this compound-10.5
Transition State 2 (TS2)Nucleophilic attack by water and C-O bond cleavage+20.8
Products1-(Hydroxymethyl)cyclononan-1-ol-15.3

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. It does not represent the results of an actual computational study on this compound.

The elucidation of such a reaction mechanism would involve optimizing the geometries of all stationary points on the potential energy surface and confirming the nature of the transition states by frequency calculations (a true transition state has exactly one imaginary frequency). researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Spirocyclic Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built on the principle that the structure of a molecule dictates its behavior. For spirocyclic systems, their inherent rigidity and three-dimensional nature make them interesting subjects for QSAR/QSPR studies. rsc.org

The general workflow for developing a QSAR/QSPR model involves:

Data Set Preparation : Assembling a series of structurally related compounds with measured activity or property data.

Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, such as its topology, geometry, and electronic properties.

Model Development : Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation that relates the descriptors to the observed activity/property. mdpi.com

Model Validation : Rigorously testing the model's statistical significance and predictive power using internal and external validation techniques. rsc.org

For this compound, a QSPR study could be designed to predict a property like its boiling point, water solubility (LogS), or octanol-water partition coefficient (LogP). A hypothetical study might involve a series of related oxaspiroalkanes with varying ring sizes.

Relevant Molecular Descriptors:

For a QSPR model of oxaspiroalkanes, relevant descriptors might include:

Topological Descriptors : Molecular weight, number of atoms, branching indices.

Geometrical Descriptors : Molecular surface area, molecular volume, principal moments of inertia.

Electronic Descriptors : Dipole moment, polarizability, partial charges on atoms.

Physicochemical Descriptors : Calculated LogP (e.g., XLogP3-AA), Topological Polar Surface Area (TPSA). guidechem.com

Illustrative Research Findings:

A hypothetical QSPR model for predicting the LogP of a series of oxaspiroalkanes is presented below. This illustrates the type of correlation that could be developed.

Table 2: Hypothetical QSPR Model for Predicting LogP of Oxaspiroalkanes. (Illustrative Data)
DescriptorDescriptionCoefficient
MWMolecular Weight+0.025
TPSATopological Polar Surface Area-0.050
nRotBNumber of Rotatable Bonds+0.150
(Constant)Intercept+0.850

Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes only. It does not represent a validated QSPR model.

The resulting equation would be of the form: LogP = 0.850 + (0.025 * MW) - (0.050 * TPSA) + (0.150 * nRotB)

Such a model, once validated, could be used to predict the LogP of other, unsynthesized oxaspiroalkanes, thereby guiding the design of compounds with specific desired properties. While QSAR studies often focus on biological activity in drug discovery, the principles are directly applicable to predicting the physicochemical properties of compounds like this compound. nih.govresearchgate.net

Applications of 1 Oxaspiro 2.8 Undecane in Advanced Organic Synthesis and Materials Science

1-Oxaspiro[2.8]undecane as a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality and structural rigidity of spiro-epoxides like this compound make them valuable chiral building blocks for the synthesis of complex molecules, including natural products. The epoxide ring, a highly reactive functional group, allows for stereocontrolled ring-opening reactions, introducing new functionalities with defined stereochemistry. semanticscholar.orgmdpi.com This approach is particularly useful in constructing molecules with multiple contiguous stereocenters.

Research has demonstrated the feasibility of preparing optically pure spirocompounds, which can then be utilized in the asymmetric synthesis of complex targets. semanticscholar.org The development of methods for the enantioselective synthesis of spiro-epoxides themselves has further expanded their utility as chiral synthons. rsc.org

Utilization in Asymmetric Synthesis as a Scaffold, Ligand, or Catalyst Component

The rigid spirocyclic framework is not only a feature of the target molecule but can also be incorporated into the tools of asymmetric synthesis itself. Spirocyclic structures are increasingly being used as scaffolds for the development of chiral ligands and organocatalysts. nih.govsnnu.edu.cn The defined spatial arrangement of functional groups on a spiro scaffold can create a highly effective chiral environment for asymmetric transformations. nih.gov

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. dicp.ac.cn Spirocyclic motifs have been successfully integrated into various ligand designs, leading to high levels of stereocontrol in a range of reactions. nih.govsnnu.edu.cn For example, spirocyclic diols have been used to create privileged chiral ligands for asymmetric catalysis. nih.gov

Furthermore, spiro compounds can act as organocatalysts. The defined three-dimensional structure can facilitate highly selective interactions with substrates, leading to excellent enantioselectivities in catalyzed reactions. nih.gov The development of spirocyclic scaffolds has been identified as a key challenge and a significant area of advancement in asymmetric synthesis. nih.gov

Role of Oxaspiro[X.Y]undecanes in Polymer Chemistry and Materials Design

Oxaspiro compounds, particularly tetraoxaspiro[5.5]undecane derivatives, play a significant role in polymer chemistry, primarily as expanding monomers. evitachem.comwikipedia.org The ring-opening polymerization of these spirocyclic monomers can occur with an expansion in volume, which is a highly desirable property for applications where polymerization shrinkage is a problem, such as in dental resins and high-performance composites. evitachem.comtandfonline.com

For example, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) is a key bifunctional monomer used in the synthesis of biodegradable polyorthoesters. wikipedia.org These polymers are synthesized through the polyaddition of diols to the activated double bonds of DETOSU and are utilized in controlled drug delivery systems due to their surface-eroding degradation mechanism. wikipedia.org

The synthesis and polymerization of various oxaspiro monomers have been extensively studied. evitachem.comnih.gov Cationic ring-opening polymerization and radical polymerization are common methods employed to produce polymers with specific mechanical and thermal properties. evitachem.com The resulting polymers can range from rubber-like materials to hard, crosslinked resins. wikipedia.org

Table 1: Examples of Oxaspiro[X.Y]undecanes in Polymer Chemistry

Compound Name Application Polymerization Method Key Feature
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) Monomer for polyorthoesters Polyaddition with diols Biodegradable polymers for drug delivery wikipedia.org
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) Precursor to DETOSU, crosslinking agent Radical emulsion copolymerization Forms hard, crosslinked resins wikipedia.orgsigmaaldrich.com

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. fiveable.mewikipedia.org Host-guest chemistry, a central concept in this field, involves the specific binding of a "guest" molecule within the cavity of a "host" molecule. fiveable.mebbau.ac.in The rigid and pre-organized cavities of spirocyclic compounds make them attractive candidates for host molecules.

While research directly on this compound in this context is limited, the broader class of spirocyclic and macrocyclic compounds, such as crown ethers and cryptands, are well-established hosts for various guests. bbau.ac.inarkat-usa.org The principles of molecular recognition, driven by factors like size, shape, and electronic complementarity, govern these interactions. bbau.ac.in

The synthesis of spiro-linked macrocycles has been explored with the aim of creating hosts capable of binding multiple guest ions simultaneously. arkat-usa.org The unique three-dimensional structure of spiro compounds can lead to novel binding properties and selectivities. The development of such multi-site ligands is of interest for applications in molecular recognition and catalysis. arkat-usa.org

Applications as Molecular Probes or Tool Compounds in Mechanistic Chemical Biology (focus on chemical mechanism, not clinical/safety)

Spirocyclic compounds are emerging as innovative tools in medicinal chemistry and chemical biology for probing biological mechanisms. nih.gov Their rigid conformations can help in understanding the specific structural requirements for binding to biological targets like enzymes or receptors. nih.gov

Spiro-epoxides, in particular, can act as mechanism-based probes. The epoxide ring is susceptible to nucleophilic attack, a common reaction in biological systems catalyzed by enzymes such as epoxide hydrolases. rsc.org Studying the ring-opening of spiro-epoxides can provide insights into the mechanisms of these enzymes. rsc.org For example, the hydrolysis of spiro-epoxyoxindoles has been investigated to understand the catalytic activity of certain functionalized materials, mimicking enzymatic processes. rsc.org

Furthermore, the introduction of a spirocyclic motif can be a strategic approach to enhance properties like metabolic stability and selectivity of bioactive compounds, allowing for a more precise investigation of their mechanism of action. nih.gov The design of tool compounds that can discriminate between different enzymatic pathways is a key area of research. For instance, substrate mimics containing cyclopropane (B1198618) rings have been designed to differentiate between cationic and radical mechanisms in cytochrome P-450-mediated reactions. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU)
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU)
3,9-Dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane (DMTOSU)
Spiro-epoxyoxindoles
Crown ethers
Cryptands

Emerging Research Directions and Future Prospects for 1 Oxaspiro 2.8 Undecane Chemistry

Development of Novel and Sustainable Synthetic Routes to 1-Oxaspiro[2.8]undecane Analogues

The synthesis of spiroketals, including this compound analogues, has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.govresearchgate.net Consequently, a major thrust in current research is the development of novel and sustainable synthetic routes that align with the principles of green chemistry. nih.govresearchgate.netrasayanjournal.co.in These approaches aim to enhance efficiency, reduce environmental impact, and provide access to a wider diversity of spiroketal structures.

A significant advancement in this area is the emergence of electrosynthetic methods. The eSpiro process, for instance, offers a metal- and mercury-free alternative for spiroketal synthesis through the anodic oxidation of malonic acids. rsc.org This method proceeds via a sequential Hofer-Moest decarboxylation and Brønsted acid-mediated cyclization, achieving high yields with broad functional group tolerance. rsc.org The scalability of this electrochemical approach has been demonstrated, highlighting its potential for industrial applications. rsc.org

Organocatalysis represents another powerful tool for the sustainable synthesis of chiral spiroketals. oaepublish.comnih.gov Bifunctional aminothiourea catalysts have been successfully employed in intramolecular hemiacetalization/oxy-Michael addition cascades to produce spiroketal structures with high enantioselectivity. nih.gov This strategy is particularly valuable for accessing spiroketal frameworks found in natural products like insect pheromones. nih.gov The use of environmentally friendly, metal-free organocatalysts under mild reaction conditions is a key trend in this field. oaepublish.com

Furthermore, innovative catalytic systems are being explored to streamline synthetic pathways. For example, a one-pot palladium-catalyzed carbonylative Sonogashira coupling in tandem with a double annulation reaction has been developed to synthesize benzannulated rsc.orgrsc.org-spiroketals. researchgate.net Similarly, indium(III) catalysis has been shown to be effective for the double intramolecular hydroalkoxylation of o-(hydroxyalkynyl)benzyl alcohols to form benzannulated spiroketals under mild conditions. researchgate.net Radical-based approaches also offer a convergent and flexible route to diversely substituted spiroketals. acs.org

The development of these sustainable methods is not only about creating more environmentally friendly processes but also about expanding the accessible chemical space of this compound analogues. By providing stereocontrolled access to various anomeric stereoisomers and functional group diversification, these new routes are crucial for generating libraries of compounds for biological screening and other applications. mskcc.org

Exploration of New Reactivity Patterns and Catalytic Cycles

The exploration of new reactivity patterns and the design of novel catalytic cycles are central to advancing the chemistry of this compound and its derivatives. wikipedia.org A catalytic cycle is a multi-step reaction mechanism involving a catalyst that is regenerated after each cycle. wikipedia.org Understanding and manipulating these cycles allows for the development of more efficient and selective transformations.

One area of intense investigation is the use of transition metal catalysis. Palladium-catalyzed reactions have been particularly fruitful. For instance, a palladium-catalyzed spirocyclization of acrylamides has been studied, revealing a mechanistic pathway involving oxidative addition, intramolecular carbopalladation, C–H bond activation, and a migratory insertion sequence. rsc.org Another approach involves the ring-opening of lactones with lithium alkynyltrifluoroborates, followed by a palladium-catalyzed hydrogenation/spirocyclization to yield spiroketals. acs.org

Gold catalysis has also emerged as a powerful tool. A gold-catalyzed tandem spiroketalization of epoxyalkynes, which involves an epoxide rearrangement to an allylic alcohol, has been developed for constructing functionalized spiroketals. researchgate.net Mechanistic studies on gold(I)-catalyzed unsaturated spiroketalization reactions have provided insights into the role of protecting groups in controlling regioselectivity. benthamdirect.com

Organocatalysis continues to provide new avenues for spiroketal synthesis. Bifunctional aminothiourea catalysts can mediate an intramolecular hemiacetalization/oxy-Michael addition cascade, leading to the formation of spiroketal structures through the relay formation of contiguous oxacycles. nih.gov This process demonstrates how multipoint recognition by the catalyst through hydrogen bonding can impart high enantioselectivity. nih.gov The development of novel organocatalytic cascade reactions is a key strategy for the enantioselective synthesis of chiral spirolactone skeletons, which are important motifs in many natural products. oaepublish.com

The table below summarizes some of the key catalytic systems being explored for the synthesis of spiroketals.

Catalyst TypeKey TransformationMechanistic FeaturesRef
Palladium Spirocyclization of acrylamidesOxidative addition, carbopalladation, C-H activation rsc.org
Palladium Hydrogenation/spirocyclizationRing-opening of lactones with alkynyltrifluoroborates acs.org
Gold Tandem spiroketalization of epoxyalkynesEpoxide rearrangement to allylic alcohol researchgate.net
Organocatalyst Hemiacetalization/oxy-Michael additionMultipoint recognition via hydrogen bonding nih.gov

These ongoing efforts to uncover new reactivity patterns and catalytic cycles are not only expanding the synthetic toolbox for chemists but are also enabling the construction of increasingly complex and functionally diverse this compound analogues.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of synthetic methodologies with flow chemistry and automated synthesis technologies is a rapidly growing area with the potential to significantly accelerate the discovery and development of novel this compound analogues. researchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. researchgate.net

The application of flow chemistry to spiroketal synthesis is still an emerging field, but early examples demonstrate its promise. For instance, a flow electrolysis setup has been investigated for the eSpiro process, which is a sustainable electrosynthetic route to spiroketals. rsc.org While challenges such as substrate stability and gas evolution were identified, preliminary success was achieved in integrating the electrochemical oxidation with a downstream acid-catalyzed cyclization. rsc.org

Automated synthesis platforms, often coupled with flow reactors, are also being developed to expedite the synthesis of complex molecules. nih.gov These systems can perform multi-step reaction sequences with minimal manual intervention, enabling the rapid generation of compound libraries for screening purposes. nih.govnih.gov An automated, continuous flow synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines has been reported, showcasing the power of this approach for accessing complex heterocyclic scaffolds. nih.gov

The benefits of integrating flow chemistry and automation in the context of this compound chemistry include:

Rapid Reaction Optimization: Flow systems allow for the rapid screening of reaction parameters such as temperature, pressure, and catalyst loading.

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.

Improved Reproducibility: Automated systems ensure consistent reaction conditions, leading to more reproducible results.

Telescoping of Reactions: Multiple reaction steps can be performed in a continuous sequence without the need for intermediate purification, saving time and resources. nih.gov

While the application of these technologies to the synthesis of this compound itself is not yet widely reported, the successful automation of other complex spirocycle syntheses provides a strong proof-of-concept. nih.gov As these technologies become more accessible, their integration into the synthesis of this compound analogues is expected to accelerate the pace of research in this area.

Advanced Computational Methods for Deeper Mechanistic Understanding and Prediction

Advanced computational methods, particularly Density Functional Theory (DFT), are playing an increasingly vital role in elucidating the complex reaction mechanisms involved in the synthesis of this compound and its analogues. rsc.orgbenthamdirect.combenthamdirect.com These theoretical studies provide valuable insights into reaction pathways, transition state energies, and the origins of stereoselectivity, which can guide the design of more efficient and selective synthetic strategies.

DFT calculations have been employed to investigate the mechanism of various spiroketalization reactions. For example, a study on the gold(I)-catalyzed unsaturated spiroketalization of propargyl acetonide used DFT to explore the energies of transition states and intermediates, revealing how the acetonide protecting group facilitates a stepwise spiroketalization. benthamdirect.com Similarly, the mechanism of the palladium-catalyzed spirocyclization of acrylamides has been investigated using DFT, supporting a pathway that proceeds through oxidative addition, intramolecular carbopalladation, and C–H bond activation. rsc.org

In the study of tricyclic bis-spiroketal formation from diyne diol, DFT calculations were used to unravel the reaction mechanism, showing that the formation of a pyranyl enol ether is a key step. benthamdirect.comingentaconnect.com These calculations also helped to explain the observed stereoselectivity, with the trans-product being energetically more stable than the cis-product. benthamdirect.com

The table below highlights some of the key insights gained from computational studies on spirocyclization reactions.

ReactionComputational MethodKey FindingsRef
Gold(I)-catalyzed spiroketalizationDFT (B3LYP/6-31+G(d))Acetonide protecting group facilitates stepwise reaction benthamdirect.com
Palladium-catalyzed spirocyclizationDFT (M06L/def2-TZVPP)Supported a multi-step mechanism including C-H activation rsc.org
Tricyclic bis-spiroketal formationDFT (B3LYP/6-31+G(d))Pyranyl enol ether is a key intermediate; trans-product is more stable benthamdirect.comingentaconnect.com

Beyond mechanistic elucidation, computational methods are also being used to predict the outcomes of reactions and to design new catalysts. By modeling the interactions between substrates and catalysts, it is possible to identify the factors that control enantioselectivity and to design catalysts with improved performance. chinesechemsoc.org For example, DFT calculations have been used to understand the origin of enantiocontrol in the asymmetric spirocyclization of N-alkyl formanilides, revealing the importance of C–H···F hydrogen bonding between the substrate and the catalyst. chinesechemsoc.org

As computational power continues to increase and theoretical models become more sophisticated, the role of computational chemistry in guiding the synthesis and development of this compound analogues is expected to become even more prominent.

Unexplored Applications in Functional Materials or Optoelectronic Devices

While much of the research on spiroketals has focused on their applications in natural product synthesis and medicinal chemistry, the unique three-dimensional structure of these compounds makes them intriguing candidates for use in functional materials and optoelectronic devices. acs.orgresearchgate.netresearchgate.netwalshmedicalmedia.com The spiro linkage, which connects two π-systems through a common sp³-hybridized atom, can impart desirable properties such as high thermal stability, good solubility, and suppressed intermolecular interactions. acs.orgresearchgate.net

Spiro compounds, particularly those based on the spirobifluorene core, have been extensively studied for their applications in organic light-emitting diodes (OLEDs). researchgate.netaip.org The rigid, perpendicular arrangement of the two molecular halves in these compounds helps to prevent excimer formation, which can be detrimental to device performance. acs.org This structural feature also leads to a high glass transition temperature, improving the morphological stability of the material. researchgate.net

While the direct application of this compound in optoelectronic devices has not been reported, the principles learned from other spiro compounds suggest that appropriately functionalized analogues could exhibit interesting photophysical properties. For example, by incorporating chromophoric units into the this compound scaffold, it may be possible to create novel materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters with improved stability and efficiency. researchgate.netaip.org

Organic Field-Effect Transistors (OFETs): As the active material in thin-film transistors. researchgate.net

Sensors: Where changes in the environment could induce a change in the optical or electronic properties of the material. walshmedicalmedia.com

The development of new synthetic methods, as discussed in previous sections, will be crucial for accessing the functionalized this compound analogues needed to explore these potential applications. The ability to introduce a variety of substituents and to control the stereochemistry of the spiroketal core will allow for the fine-tuning of the material's electronic and photophysical properties.

The exploration of this compound and its derivatives in the field of functional materials represents a largely untapped area of research with the potential for significant discoveries.

Q & A

Basic Research Questions

Q. What are the key structural features and molecular identifiers of 1-Oxaspiro[2.8]undecane?

  • Methodology : The compound is characterized by a spirocyclic ether structure, where an oxygen atom bridges two carbon chains (C2 and C8 positions). Key identifiers include its CAS number (185-90-0 ) and molecular formula (C₁₀H₁₈O) . Structural elucidation requires techniques like NMR spectroscopy to confirm the spiro junction and mass spectrometry (MS) for molecular weight validation. Comparative analysis with spiroacetal derivatives (e.g., 1,7-dioxaspiro[5.5]undecane) can aid in spectral interpretation .

Q. How is this compound synthesized in laboratory settings?

  • Methodology : Common routes involve intramolecular cyclization of diols or ketones under acidic catalysis. For example, heating a γ,δ-diol with a protic acid (e.g., H₂SO₄) can form the spirocyclic ether via dehydration. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like linear ethers . Biological synthesis pathways, observed in insect pheromone production, may also inspire biomimetic approaches .

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) to quantify impurities.
  • Differential scanning calorimetry (DSC) to verify melting points and detect polymorphic forms.
  • Elemental analysis (C, H, O) to confirm stoichiometric ratios .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound derivatives be resolved?

  • Methodology :

  • Chiral chromatography (e.g., using β-cyclodextrin columns) to separate enantiomers.
  • Vibrational circular dichroism (VCD) or X-ray crystallography to assign absolute configurations. For example, the (2S,6R,8S) configuration in related spiroacetals was confirmed via X-ray .
  • Computational modeling (DFT calculations) to predict stability of stereoisomers .

Q. How to address contradictions in spectroscopic data during structural validation?

  • Methodology :

  • Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign carbon-proton correlations.
  • Cross-validate with IR spectroscopy for functional group identification (e.g., ether C-O stretch at ~1100 cm⁻¹).
  • Compare experimental data with synthetic intermediates or published spectra of analogous spiro compounds .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiopurity?

  • Methodology :

  • Catalytic asymmetric synthesis using chiral ligands (e.g., BINOL-derived catalysts) to control stereochemistry.
  • Monitor reaction kinetics via in-situ FTIR to optimize yield and minimize racemization.
  • Implement continuous-flow reactors for precise control of reaction parameters (residence time, mixing efficiency) .

Q. How to evaluate the thermodynamic stability of this compound under varying conditions?

  • Methodology :

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Accelerated stability studies (e.g., exposure to humidity, light) with periodic HPLC analysis to track degradation products.
  • Solubility studies in polar/nonpolar solvents to inform formulation strategies .

Key Considerations for Researchers

  • Safety Protocols : While direct toxicity data for this compound is limited, handle using standard precautions for ethers (e.g., avoid inhalation, use fume hoods) .
  • Data Reproducibility : Document reaction conditions (catalyst loading, solvent purity) meticulously, as minor variations can alter stereochemical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.